![molecular formula C23H19N5O2 B3855993 1-(4-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855993.png)
1-(4-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
Overview
Description
1-(4-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone involves its interaction with specific molecular targets in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins, which can lead to various physiological effects.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. However, further studies are needed to fully understand the effects of this compound.
Advantages and Limitations for Lab Experiments
1-(4-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has several advantages for lab experiments, such as its stability and solubility in various solvents. However, this compound also has limitations, such as its potential toxicity and limited availability.
Future Directions
There are several potential future directions for the study of 1-(4-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. These include further studies on its mechanism of action, its potential therapeutic applications, and its use as a fluorescent probe for imaging studies. Additionally, new synthesis methods and modifications to the compound may lead to improved properties and applications.
Scientific Research Applications
1-(4-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. It has also been studied for its potential as a fluorescent probe for imaging studies.
properties
IUPAC Name |
2-(4-methylphenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-15-7-9-18(10-8-15)22-24-21-6-4-3-5-20(21)23(25-22)27-26-16(2)17-11-13-19(14-12-17)28(29)30/h3-14H,1-2H3,(H,24,25,27)/b26-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDJAFNNXRFENZ-WGOQTCKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=C(C)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C(\C)/C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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